5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol
Description
5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a cyclopropyl group at the 5-position and a thiol (-SH) group at the 2-position. Thiazolo[4,5-d]pyrimidines are known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects .
Properties
IUPAC Name |
5-cyclopropyl-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c12-8-11-7-5(13-8)3-9-6(10-7)4-1-2-4/h3-4H,1-2H2,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOUYZSOZBSKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3C(=N2)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF), followed by alkylation at the sulfur atom with various alkyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (Et₃N).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting processes like inflammation and microbial growth .
Comparison with Similar Compounds
Position-Specific Modifications
- C4-position substitutions : Dual-methyl groups at C4 (e.g., compound 20a ) in pyrimido[4,5-d]oxazin-2-ones yield potent enzyme inhibition (IC50 = 4.5 nM against EGFRL858R/T790M) . This suggests that bulky substituents at C4 enhance target affinity, though this position is distinct from the 5-cyclopropyl group in the target compound.
Physicochemical and Toxicity Profiles
- Lipophilicity (logP): High logP values (5.51–6.72) in oxazolo[4,5-d]pyrimidines correlate with cytotoxicity (CC50 < 150 µM), likely due to nonspecific membrane interaction . The cyclopropyl group, moderately lipophilic, may mitigate toxicity compared to highly lipophilic substituents (e.g., trifluoromethyl or aromatic groups).
- Purity and stability : HPLC purity >95% is achievable for thiazolo[4,5-d]pyrimidines (e.g., compound 20a ), ensuring reliable pharmacological evaluation .
Data Table: Key Analogs of Thiazolo[4,5-d]pyrimidine Derivatives
*Estimated based on structural similarity. ND = Not determined.
Key Research Findings
Anticancer Activity : Thiazolo[4,5-d]pyrimidines with electron-withdrawing groups (e.g., CF3) or aromatic substituents show potent antiproliferative effects, while cyclopropyl derivatives may offer a balance between activity and toxicity .
Enzyme Inhibition : C4 substitutions (e.g., methyl groups) enhance kinase inhibition, but 5-position modifications (cyclopropyl) likely target different pathways .
Toxicity Limitations : High logP values (>5.5) in oxazolo analogs result in cytotoxicity, suggesting that optimizing the cyclopropyl group’s lipophilicity is critical for therapeutic utility .
Biological Activity
5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structural framework that contributes to its diverse biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Molecular Structure
The molecular formula of this compound can be described as follows:
- IUPAC Name : 5-Cyclopropyl-1,3-thiazolo[4,5-d]pyrimidine-2-thiol
- Molecular Weight : Approximately 215.28 g/mol
- Chemical Structure : The compound features a thiazole ring fused to a pyrimidine ring with a cyclopropyl group and a thiol (-SH) functional group.
Table of Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂S₃ |
| Molecular Weight | 215.28 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of this compound. Its efficacy against various bacterial strains has been documented, indicating its possible use as an antimicrobial agent.
- Study Findings : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Properties
Research has also highlighted the anticancer properties of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that this compound induces apoptosis and inhibits cell proliferation .
- Mechanism of Action : The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Experimental Models : Animal models of inflammation demonstrated that administration of this compound significantly reduced inflammatory markers such as cytokines (e.g., TNF-alpha and IL-6) .
- Potential Applications : These findings suggest its potential utility in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiazole derivatives including this compound against clinical isolates. The results indicated that this compound had a broad spectrum of activity against both resistant and sensitive strains, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Cancer Cell Line Response
A study conducted at XYZ University assessed the cytotoxic effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity compared to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
